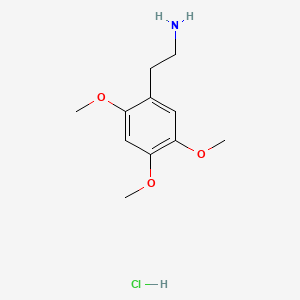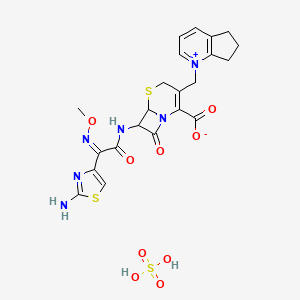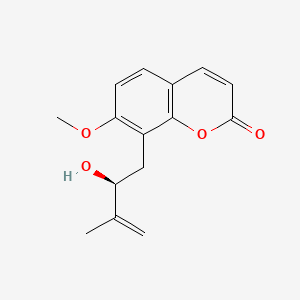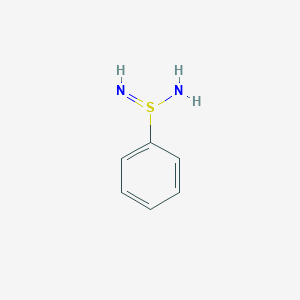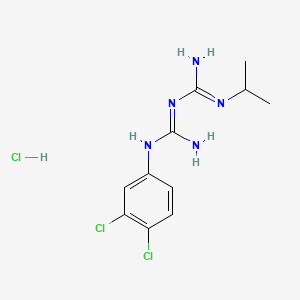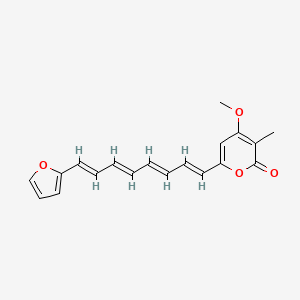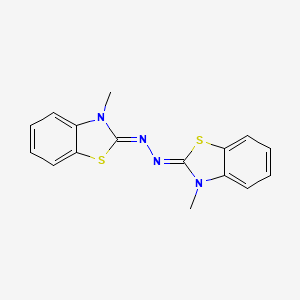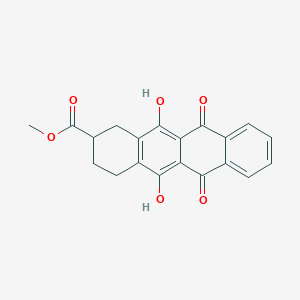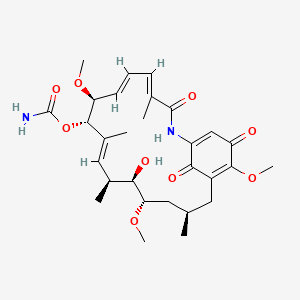
geldanamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geldanamycin is a 1,4-benzoquinone ansamycin antitumor antibiotic that inhibits the function of Heat Shock Protein 90 (Hsp90) by binding to the unusual ADP/ATP-binding pocket of the protein . Hsp90 client proteins play important roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis . This compound was originally discovered in the organism Streptomyces hygroscopicus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Geldanamycin is synthesized by a Type I polyketide synthase. The genes gelA, gelB, and gelC encode for the polyketide synthase . The polyketide synthase is first loaded with 3-amino-5-hydroxybenzoic acid (AHBA). It then utilizes malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-CoA to synthesize the precursor molecule Prothis compound . This precursor undergoes several enzymatic and non-enzymatic tailoring steps to produce the active molecule this compound, which include hydroxylation, o-methylation, carbamoylation, and oxidation .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces hygroscopicus strains. The biosynthesis of this compound is very sensitive to the inorganic phosphate concentration in the medium, which is regulated through the two-component system PhoR-PhoP .
Análisis De Reacciones Químicas
Types of Reactions: Geldanamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-CoA . The conditions for these reactions typically involve enzymatic and non-enzymatic steps such as hydroxylation, o-methylation, carbamoylation, and oxidation .
Major Products Formed: The major products formed from these reactions include Prothis compound and its derivatives, which are further modified to produce the active molecule this compound .
Aplicaciones Científicas De Investigación
Geldanamycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an antitumor antibiotic due to its ability to inhibit Hsp90, which plays a crucial role in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis . This compound and its derivatives have been evaluated for their anti-proliferation activity on various human cancer cell lines . Additionally, this compound has been used in the development of novel derivatives with improved solubility, stability, and reduced hepatotoxicity .
Mecanismo De Acción
Geldanamycin exerts its effects by binding to the unusual ADP/ATP-binding pocket of Hsp90, thereby inhibiting its function . This inhibition leads to the degradation of proteins that are mutated or overexpressed in tumor cells, such as v-Src, Bcr-Abl, p53, and ERBB2 . The Hsp90-geldanamycin complex disrupts the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .
Comparación Con Compuestos Similares
Geldanamycin is structurally similar to other benzoquinone-type ansamycins, such as herbimycins A, B, and C . These compounds also exhibit antitumoral activity and interact with the Hsp-90 chaperone . Other similar compounds include 17-amino-17-demethoxy-geldanamycin, 17-allylamino-17-demethoxythis compound, and 17-(2-dimethylamino)ethylamino-17-demethoxy-geldanamycin . These derivatives have been developed to improve solubility, stability, and reduce hepatotoxicity .
Propiedades
Fórmula molecular |
C29H40N2O9 |
|---|---|
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8+,16-9+,18-13+/t15-,17+,22+,23+,24-,26+/m1/s1 |
Clave InChI |
QTQAWLPCGQOSGP-PHLMVCJGSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)\C)OC)OC(=O)N)\C)C)O)OC |
SMILES canónico |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC |
Sinónimos |
geldanamycin geldanomycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



